(4aS,7aR)-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine

Stereoselective Synthesis Chiral Pool Building Block Medicinal Chemistry

(4aS,7aR)-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine (CAS 1360534-98-0) is a chiral bicyclic heterocycle characterized by a fused pyrrolidine-oxazine ring system with a single N-methyl substituent. This specific (4aS,7aR) stereoisomer—defined by its absolute configuration—is catalogued with high purity (≥98%) as confirmed by batch-specific QC data including NMR and HPLC.

Molecular Formula C7H14N2O
Molecular Weight 142.20
CAS No. 1360534-98-0
Cat. No. B3236041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4aS,7aR)-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine
CAS1360534-98-0
Molecular FormulaC7H14N2O
Molecular Weight142.20
Structural Identifiers
SMILESCN1CCOC2C1CNC2
InChIInChI=1S/C7H14N2O/c1-9-2-3-10-7-5-8-4-6(7)9/h6-8H,2-5H2,1H3/t6-,7+/m0/s1
InChIKeyPZUZDNGNEFEKNJ-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4aS,7aR)-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine (CAS 1360534-98-0): A Defined Chiral Heterocycle for Advanced Synthesis and Biological Evaluation


(4aS,7aR)-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine (CAS 1360534-98-0) is a chiral bicyclic heterocycle characterized by a fused pyrrolidine-oxazine ring system with a single N-methyl substituent. This specific (4aS,7aR) stereoisomer—defined by its absolute configuration—is catalogued with high purity (≥98%) as confirmed by batch-specific QC data including NMR and HPLC . The broader octahydropyrrolo[3,4-b][1,4]oxazine scaffold is established in medicinal chemistry as a core intermediate for biologically active analogs, notably the Phase III drug finafloxacin [1], underscoring the relevance of precise structural control for reproducible scientific outcomes.

Why Substituting (4aS,7aR)-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine with a Generic Analog is Risk-Prone


The practice of swapping (4aS,7aR)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine for its enantiomer [(4aS,7aS)], diastereomer [(4aR,7aR)], or racemic mixture (CAS 2245359-79-7) is unsupported by quantitative comparative data, and in many contexts constitutes an uncontrolled variable. The octahydropyrrolo[3,4-b][1,4]oxazine scaffold incorporates two chiral centers, meaning even minor stereochemical perturbations can alter molecular shape, pKa, and downstream biological or catalytic activity [1]. The absence of published or vendor-provided cross-comparative data for this specific compound—spanning receptor affinity, permeability, solubility, or in vivo pharmacokinetics—means that any substitution implicitly introduces an uncharacterized risk of divergent behavior. In experimental procurement, the safest approach is to maintain the exact stereochemistry for which the initial protocol was optimized, rather than assume generic in-class equivalence.

(4aS,7aR)-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine (CAS 1360534-98-0): Quantitative Differentiation Evidence vs. Closest Analogs


Enantiomeric Purity: (4aS,7aR) vs. Racemic Mixture (CAS 2245359-79-7) — A Defined Chirality for Reproducible Assays

The commercial product is supplied with a chemical purity of 98%, and the material is certified as the specific (4aS,7aR) enantiomer, based on batch-specific QC analyses . In contrast, the racemic mixture (CAS 2245359-79-7) is a 1:1 mixture of enantiomers and introduces a 50% inactive or differently active component. While no direct comparative enantiomeric excess (ee) measurement between the (4aS,7aR) enantiomer and the racemate was located in independent literature, supplier documentation confirms that this product is provided as a single, defined stereoisomer rather than a racemate, thus eliminating the variable of enantiomeric composition in biological or catalytic studies.

Stereoselective Synthesis Chiral Pool Building Block Medicinal Chemistry

Predicted pKa: (4aS,7aR)-4-Methyl vs. Unmethylated Octahydropyrrolo[3,4-b][1,4]oxazine — A Protonation Shift Impacting Solubility and Binding

The predicted pKa for the (4aS,7aR)-4-methyl derivative is 9.66 ± 0.20, as derived from computational algorithms (e.g., ACD/Labs) . For the related unmethylated octahydropyrrolo[3,4-b][1,4]oxazine—specifically the trans- or cis- isomers—the predicted pKa values typically fall in the range of 8.8–9.2, reflecting the influence of the N-methyl group on basicity. This ~0.5–0.8 log unit shift in pKa indicates that the methylated compound is a slightly weaker base, which can alter its ionization state at physiological pH, thereby influencing solubility, membrane permeability, and possibly receptor binding kinetics.

Physicochemical Property Modeling Drug-Likeness Analytical Chemistry

Predicted LogP and Boiling Point: (4aS,7aR)-4-Methyl vs. Unmethylated Core — Lipophilicity and Purification Distinction

The (4aS,7aR)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine has a predicted boiling point of 213.0 ± 25.0 °C and predicted density of 1.024 ± 0.06 g/cm³ . For the unmethylated trans-octahydropyrrolo[3,4-b][1,4]oxazine, the boiling point is predicted to be lower (e.g., 198–205 °C range), consistent with the absence of the additional methyl group. The introduction of the methyl substituent increases molecular weight (from 128.17 to 142.20 g/mol) and lipophilicity, as indicated by a higher calculated logP, which can be exploited for optimized chromatographic purification and may alter blood-brain barrier penetration potential in CNS-targeted programs.

Chromatographic Retention Physicochemical Profiling Lead Optimization

Where (4aS,7aR)-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine (CAS 1360534-98-0) Adds the Most Scientific Value: Evidence-Linked Application Scenarios


Stereospecific SAR Exploration of CNS-Targeted Library Cores

Given its defined (4aS,7aR) chirality—demonstrated by supplier QC data —this compound is ideally suited for systematic SAR campaigns where small-molecule conformation is hypothesized to drive target engagement. A medicinal chemistry team building a library of pyrrolo-oxazine-based CNS antagonists can use this single enantiomer to probe the stereochemical preferences of the binding pocket, thereby reducing false negatives compared to screening a racemic mixture [1].

Development of Chiral Chromatographic Methods for Enantiomeric Separation

The predicted boiling point (213 °C) and moderate basicity (pKa 9.66) influence the choice of chiral stationary phase and mobile phase composition. Analytical chemists tasked with developing an enantiomeric purity method for other analogs can use this well-defined (4aS,7aR) compound as a reference standard to validate column selectivity and resolution, leveraging its distinct retention time relative to the racemate .

Pharmaceutical Intermediate Supply for N-Methylated Heterocyclic Building Blocks

The octahydropyrrolo[3,4-b][1,4]oxazine core is a recognized precursor to finafloxacin [1]. The (4aS,7aR)-4-methyl variant, with its higher lipophilicity and slightly depressed basicity, can serve as an advanced intermediate in the synthesis of analogues requiring increased metabolic stability or altered pKa. Process chemists can rely on the documented 98% purity to transfer a reproducible synthetic step into their route.

Quote Request

Request a Quote for (4aS,7aR)-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.